molecular formula C5H11ClF3N B1455988 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride CAS No. 1354952-99-0

1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride

Cat. No. B1455988
CAS RN: 1354952-99-0
M. Wt: 177.59 g/mol
InChI Key: NJOAEPIKHMBUTN-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride” is a chemical compound with the molecular formula C5H11ClF3N . It is also known as TFA and is a crystalline white powder. It is used in various scientific experiments.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m1./s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 177.59 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

Fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, have been synthesized starting from 4,4,4-trifluoro-3-methylbutanoic acid. These compounds are valuable due to their potential in modifying the physical, chemical, and biological properties of peptides and proteins for therapeutic applications. The synthesis involves conversion to a chiral oxazoline, oxidative rearrangement, and selective hydrogenation, showcasing the versatility of fluorinated intermediates in synthetic chemistry (Pigza, Quach, & Molinski, 2009).

Creation of Fluorine-Containing Ionic Liquids

A study explored the synthesis of new fluorine-containing ionic liquids from reactions involving N-alkylpyrrolidine, N-methylpiperidine, and fluorinated 1,3-diketones. These ionic liquids exhibit low melting points and viscosities, with applications ranging from solvents in organic synthesis to electrolytes in electrochemical devices. The incorporation of fluorinated components like 1,1,1-trifluoro-2-methylbutan-2-amine hydrochloride could enhance the physical and chemical properties of these ionic liquids (Li, Zeng, Garg, Twamley, & Shreeve, 2008).

Advanced Organic Synthesis

In advanced organic synthesis, fluorinated compounds serve as key intermediates and reagents. For instance, the development of N,N,O-trisubstituted hydroxylamines involves the partial reduction of N-acyloxy secondary amines, followed by acetylation and further reduction. This method highlights the potential utility of fluorinated amines in synthesizing complex organic molecules with specific functional groups and stereochemistry, contributing to pharmaceutical and materials science research (Dhanju & Crich, 2016).

Chemosensitive Materials

Fluorinated compounds also find applications in the development of chemosensitive materials for detecting various amines. A study on methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives demonstrated the potential for detecting amines through spectral changes. These materials can be utilized in environmental monitoring, chemical sensing, and diagnostic applications, illustrating the versatility of fluorinated derivatives in creating responsive materials (Tamiaki et al., 2013).

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1,1,1-trifluoro-2-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-3-4(2,9)5(6,7)8;/h3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOAEPIKHMBUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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